AU-15330

Targeted protein degradation Chromatin remodeling Prostate cancer

AU-15330 is a stereospecific VHL-based PROTAC degrader of SMARCA2, SMARCA4, and PBRM1 (DC50 ~41-42 nM). Unlike bromodomain inhibitors or SMARCA2-selective degraders, its event-driven triple degradation disrupts AR/FOXA1-driven enhancer circuitry, essential for prostate cancer and PBAF-dependent model studies. Procure with the epimer control AU-16235 for mechanistic validation. Confirming correct (2S,4R) stereochemistry is critical.

Molecular Formula C39H49N9O5S
Molecular Weight 755.9 g/mol
Cat. No. B10827972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAU-15330
Molecular FormulaC39H49N9O5S
Molecular Weight755.9 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC(=NN=C5N)C6=CC=CC=C6O)O
InChIInChI=1S/C39H49N9O5S/c1-23(25-10-12-26(13-11-25)34-24(2)41-22-54-34)42-37(52)31-18-27(49)20-48(31)38(53)35(39(3,4)5)43-33(51)21-46-14-16-47(17-15-46)30-19-29(44-45-36(30)40)28-8-6-7-9-32(28)50/h6-13,19,22-23,27,31,35,49-50H,14-18,20-21H2,1-5H3,(H2,40,45)(H,42,52)(H,43,51)/t23-,27+,31-,35+/m0/s1
InChIKeyHDCCMCFIGHIDJR-TUDDPRDOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AU-15330 (2380274-50-8): A VHL-Recruiting PROTAC Degrader of SMARCA2, SMARCA4, and PBRM1 for Enhancer-Addicted Cancer Research


AU-15330 (CAS: 2380274-50-8) is a proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of the SWI/SNF chromatin remodeling complex ATPase subunits SMARCA2 (BRM), SMARCA4 (BRG1), and the polybromo-associated BAF (PBAF) complex member PBRM1 [1]. AU-15330 was developed by researchers at the University of Michigan and Aurigene Discovery Technologies and has been characterized as a dual SMARCA2/4 degrader with balanced potency against both ATPase paralogs (DC50: 42 nM for SMARCA2 and 41 nM for SMARCA4 in cell-based assays) [2]. The compound exhibits preferential cytotoxicity in enhancer-binding transcription factor-addicted cancers, including androgen receptor (AR)+/forkhead box A1 (FOXA1)+ prostate cancer cells, and has demonstrated potent tumor growth inhibition in xenograft models of prostate cancer with a favorable safety profile [1].

Why SMARCA2/4 Inhibitors and Selective Degraders Cannot Substitute for AU-15330 in SWI/SNF-Dependent Cancer Models


Substituting AU-15330 with SMARCA2/4 bromodomain inhibitors or paralog-selective PROTAC degraders is not scientifically equivalent and will yield fundamentally different biological outcomes. SMARCA2/4 bromodomain inhibitors, such as the parent ligand AU-15139, do not induce target protein degradation and fail to produce the antiproliferative effects observed with AU-15330 in prostate cancer cell lines [1]. Conversely, SMARCA2-selective degraders such as ACBI2 and SMD-3236 spare SMARCA4, which is therapeutically disadvantageous in cancers that require dual ATPase degradation, including AR+/FOXA1+ prostate cancer and MYC-rearranged malignancies [2]. Additionally, ATPase inhibitors like BRM014 rely on occupancy-driven pharmacology rather than event-driven degradation, resulting in distinct efficacy and resistance profiles. The VHL-dependent mechanism of AU-15330 is stereospecific and sensitive to epimerization; the epimer control AU-16235 fails to induce degradation, confirming that the precise (2S,4R) stereochemistry of the VHL-recruiting moiety is essential for ternary complex formation and subsequent target ubiquitination [1]. The quantitative evidence below establishes why AU-15330 represents a distinct tool compound that cannot be functionally replaced by its structural analogs or in-class alternatives.

AU-15330 Differential Evidence Guide: Quantitative Comparator Data for Scientific Procurement Decisions


AU-15330 vs. SMARCA2/4 Bromodomain Inhibitors: Degradation Efficacy and Antiproliferative Activity

AU-15330 induces robust degradation of SMARCA2, SMARCA4, and PBRM1 in prostate cancer cell lines, whereas its parent bromodomain-binding ligand AU-15139 does not induce detectable degradation and fails to inhibit cell proliferation at equivalent or higher concentrations [1]. This direct head-to-head comparison demonstrates that target engagement alone is insufficient for therapeutic effect in enhancer-addicted cancer models, and that the PROTAC-mediated degradation event is required for antiproliferative activity [2].

Targeted protein degradation Chromatin remodeling Prostate cancer SWI/SNF complex

AU-15330 vs. SMARCA2-Selective PROTACs: Balanced Dual Degradation of SMARCA2 and SMARCA4

AU-15330 exhibits comparable degradation potency against both SMARCA2 (DC50: 42 nM) and SMARCA4 (DC50: 41 nM), providing balanced dual degradation of the two mutually exclusive SWI/SNF ATPase paralogs [1]. In contrast, SMARCA2-selective degraders such as ACBI2 demonstrate 10- to 100-fold degradation selectivity for SMARCA2 over SMARCA4 [2], and SMD-3236 achieves DC50 of 0.5 nM for SMARCA2 with >2000-fold selectivity over SMARCA4 . This selectivity profile renders AU-15330 the appropriate tool compound for models requiring simultaneous depletion of both ATPases, including AR+/FOXA1+ prostate cancer, MYC-rearranged malignancies, and H3.3K27M mutant gliomas where PBRM1 degradation may also contribute to efficacy [3].

PROTAC selectivity SMARCA2 SMARCA4 Paralog degradation

AU-15330 vs. ATPase Inhibitors: Comparative Sensitization to DNA Damage and PARP Inhibitors

Both AU-15330 (a PROTAC degrader) and BRM014 (a dual ATPase inhibitor) sensitize cancer cells to DNA-damaging agents and PARP inhibitors by impairing homologous recombination repair [1]. However, the mechanisms of action differ fundamentally: AU-15330 induces event-driven target degradation, whereas BRM014 relies on occupancy-driven ATPase inhibition. In direct comparative studies, both agents impaired the repair of DNA double-strand breaks and sensitized U2OS osteosarcoma cells and MDA-MB-231 triple-negative breast cancer cells to PARP inhibitors [1]. The study notes that while both modalities achieve similar sensitization outcomes, PROTAC-mediated degradation offers a distinct pharmacological profile that may overcome resistance mechanisms associated with ATP-competitive inhibition .

DNA damage response PARP inhibitor sensitization Homologous recombination SWI/SNF inhibition

AU-15330 vs. SMARCA2-Only Degraders: Concurrent Degradation of PBRM1 as a Differentiating Feature

AU-15330 simultaneously degrades three SWI/SNF complex components: SMARCA2, SMARCA4, and the PBAF-specific subunit PBRM1, a profile not shared by SMARCA2-selective degraders such as ACBI2 or SMD-3236 [1]. In H3.3K27M mutant diffuse intrinsic pontine glioma (DIPG) models, AU-15330 exhibits selective cytotoxicity in H3.3K27M cells while sparing H3 wild-type cells, an effect attributed to the concurrent degradation of all three ATPase components [2]. The PBRM1 degradation activity of AU-15330 may contribute to its unique efficacy profile in specific cancer contexts where PBAF complex function is oncogenic, whereas selective SMARCA2 degraders lack this additional targeting dimension .

PBRM1 degradation PBAF complex H3.3K27M glioma Selective cytotoxicity

AU-15330 vs. Epimer Control AU-16235: Stereochemical Dependence of VHL-Mediated Degradation

AU-15330 contains a stereochemically defined (2S,4R)-hydroxyproline-based VHL ligand moiety that is essential for productive ternary complex formation with the VHL E3 ligase. The epimer control compound AU-16235, which differs only in the stereochemistry of the VHL-recruiting moiety, fails to induce degradation of SMARCA2, SMARCA4, or PBRM1 in LNCaP and VCaP prostate cancer cells at identical concentrations [1]. This direct head-to-head comparison confirms that the degradation activity of AU-15330 is strictly stereospecific and dependent on proper VHL recruitment, validating the compound's mechanism of action and distinguishing it from inactive stereoisomers that may be encountered in synthesis or procurement [2].

PROTAC design validation VHL E3 ligase Stereochemistry Ternary complex

AU-15330 Combination with Enzalutamide: Synergistic Tumor Regression in Castration-Resistant Prostate Cancer Models

AU-15330 demonstrates synergistic antitumor activity when combined with the androgen receptor (AR) antagonist enzalutamide in preclinical models of castration-resistant prostate cancer (CRPC). In a patient-derived xenograft (PDX) model of enzalutamide-resistant CRPC (MDA-PCa-146-12), treatment with AU-15330 (60 mg/kg, intravenous, 3 days per week) plus enzalutamide (10 mg/kg) resulted in tumor regression in over 30% of animals [1]. In a separate VCaP xenograft study, the combination achieved 88% partial response (PR) rate compared to 6% PR with AU-15330 monotherapy and 0% PR with enzalutamide monotherapy, with complete elimination of progressive disease (PD) in the combination arm (0% PD) versus 61% PD in the AU-15330 arm [2]. This quantitative combination benefit distinguishes AU-15330 from other SWI/SNF-targeting agents that have not demonstrated comparable synergy with AR antagonists.

Combination therapy Androgen receptor antagonist Castration-resistant prostate cancer Tumor regression

Recommended Research Applications for AU-15330 Based on Quantitative Evidence


Target Validation in AR+/FOXA1+ Prostate Cancer Models Requiring Dual SMARCA2/4 Degradation

AU-15330 is the preferred tool compound for studies in androgen receptor (AR)+/forkhead box A1 (FOXA1)+ prostate cancer models that require simultaneous degradation of both SMARCA2 and SMARCA4 ATPases. The compound's balanced dual degradation profile (DC50: 42 nM for SMARCA2; 41 nM for SMARCA4) ensures depletion of both mutually exclusive SWI/SNF ATPase paralogs, which is essential for disrupting the core enhancer circuitry driven by AR, FOXA1, ERG, and MYC transcription factors [1]. SMARCA2-selective degraders such as ACBI2 and SMD-3236 spare SMARCA4 and are therefore inappropriate for this application. The validated combination of AU-15330 with enzalutamide (achieving 88% PR in VCaP xenografts) provides a robust experimental framework for investigating AR-targeted combination strategies [2].

Investigation of SWI/SNF ATPase Degradation vs. Catalytic Inhibition in DNA Damage Response Studies

For researchers investigating the differential pharmacological effects of target degradation versus catalytic inhibition on DNA repair pathways, AU-15330 serves as the appropriate PROTAC-based degrader comparator to ATPase inhibitors such as BRM014. AU-15330 impairs homologous recombination and sensitizes U2OS osteosarcoma and MDA-MB-231 triple-negative breast cancer cells to PARP inhibitors, while operating through an event-driven degradation mechanism distinct from the occupancy-driven inhibition of BRM014 (IC50 <5 nM for both SMARCA2 and SMARCA4 ATPase activity) [1]. This application enables comparative studies that distinguish between degradation-dependent and inhibition-dependent effects on DNA damage response, homologous recombination proficiency, and cGAS/STING pathway activation [2].

PBAF Complex Functional Studies in H3.3K27M-Mutant Glioma and PBRM1-Dependent Cancers

AU-15330 is uniquely suited for research in PBAF complex-dependent cancer models, including H3.3K27M-mutant diffuse intrinsic pontine glioma (DIPG), due to its concurrent degradation of SMARCA2, SMARCA4, and the PBAF-specific subunit PBRM1. In H3.3K27M-mutant cells, AU-15330 exhibits selective cytotoxicity while sparing H3 wild-type cells, an effect not observed with SMARCA2-selective degraders that lack PBRM1 degradation activity [1]. This triple-degradation profile distinguishes AU-15330 from all known SMARCA2-selective PROTACs and makes it the compound of choice for studies investigating the therapeutic relevance of simultaneous BAF and PBAF complex disruption. The compound's validated in vivo target engagement of PBRM1, as demonstrated in mouse xenograft tissues, supports its use in preclinical PBAF functional studies [2].

PROTAC Mechanism-of-Action Studies Requiring Validated Stereochemical Controls

AU-15330, together with its epimer control AU-16235, provides a rigorously validated experimental system for PROTAC mechanism-of-action studies that require stereochemical controls. AU-15330 contains the active (2S,4R)-hydroxyproline-based VHL ligand that enables productive ternary complex formation and subsequent target ubiquitination, whereas AU-16235 (epimer control) differs only in VHL ligand stereochemistry and fails to induce degradation of SMARCA2, SMARCA4, or PBRM1 in LNCaP and VCaP cells at identical concentrations [1]. This matched pair enables researchers to distinguish degradation-dependent phenotypic effects from potential off-target activities of the bromodomain-binding warhead or linker components. The validated stereospecificity of AU-15330 also underscores the importance of procuring the correct stereoisomer for reproducible experimental results [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for AU-15330

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.